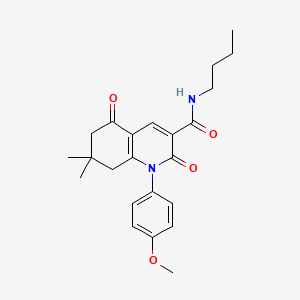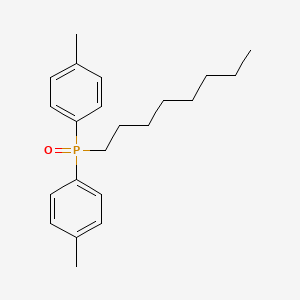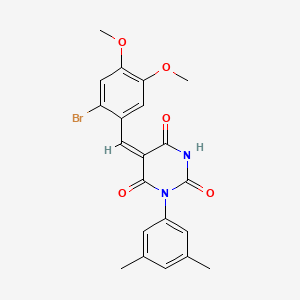![molecular formula C23H23ClN2O B5201330 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first identified in a high-throughput screening of small molecules that could restore the function of the tumor suppressor protein p53, which is frequently mutated in various types of cancer.
Mécanisme D'action
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol works by binding to mutant p53 and stabilizing its structure, leading to the restoration of its function as a tumor suppressor protein. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to cancer treatment, this compound has also been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for further research and development. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experimental settings. In addition, further studies are needed to evaluate its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol. One potential direction is to further optimize its synthesis and purification to improve its yield and purity. Another direction is to evaluate its potential applications in combination with other cancer therapies, such as immunotherapy. In addition, further studies are needed to evaluate its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, this compound has shown promising potential for the development of novel cancer therapies and warrants further research and development.
Méthodes De Synthèse
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloroaniline with benzaldehyde to form 4-chloro-N-(2,2-diphenylvinyl)aniline. This intermediate is then reacted with 1-(2-hydroxypropyl)piperazine to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to restore the function of mutant p53 in cancer cells, leading to cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to cancer treatment, this compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[[1-(4-chloroanilino)-2,2-diphenylethenyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-12-14-21(15-13-20)26-23(25-16-7-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-15,25-27H,7,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTLVGQCTAICOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(NCCCO)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)


![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate](/img/structure/B5201322.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
